molecular formula C32H21N3O6 B11540391 N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide

N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide

Cat. No.: B11540391
M. Wt: 543.5 g/mol
InChI Key: MNAKHKHTNQEKGQ-UHFFFAOYSA-N
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Description

N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide (hereafter referred to as the target compound) is a complex carboxamide derivative featuring a biisoindoline core with four oxygen substituents (tetraoxo groups), a 3,4-dimethylbenzoyl moiety, and a phenyl-carboxamide linkage.

Properties

Molecular Formula

C32H21N3O6

Molecular Weight

543.5 g/mol

IUPAC Name

N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C32H21N3O6/c1-17-10-11-20(14-18(17)2)27(36)19-6-5-7-22(15-19)33-28(37)21-12-13-25-26(16-21)32(41)35(31(25)40)34-29(38)23-8-3-4-9-24(23)30(34)39/h3-16H,1-2H3,(H,33,37)

InChI Key

MNAKHKHTNQEKGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)N5C(=O)C6=CC=CC=C6C5=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

The target compound’s biisoindoline tetraoxo core distinguishes it from analogs with alternative aromatic systems:

  • Indole-based carboxamides (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, Compound 3 ): Feature a single indole ring, offering less rigidity and reduced electron-withdrawing effects compared to the biisoindoline system.
  • Pyrazole amides (e.g., N-(3-methoxyphenyl)-3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxamide): Contain a five-membered pyrazole ring, which enhances metabolic stability but lacks the fused aromatic system of biisoindoline.
  • Spiro-indoline derivatives (e.g., BAY-786): Incorporate a spirocyclic structure, providing conformational constraints absent in the target compound.

Substituent Effects

  • Benzoyl vs. Alkyl/Aryl Groups: The 3,4-dimethylbenzoyl group in the target compound likely increases lipophilicity compared to simpler benzophenone derivatives (e.g., Compound 4 in , which has a 4-methylbenzoyl group). This could enhance membrane permeability but reduce aqueous solubility.

Functional Group Analysis

  • Carboxamide Linkage : A common feature across analogs (e.g., Compound 3 , pyrazole amides). This group facilitates hydrogen bonding, critical for target interactions.
  • Tetraoxo Groups: Unique to the target compound, these may enhance polarity and π-π stacking interactions compared to mono- or dioxo systems (e.g., isoindole dioxo derivatives in ).

Physicochemical Data

Property Target Compound (Predicted) Compound 3 BAY-786
Molecular Weight ~600 g/mol (estimated) 359.12 g/mol 633.11 g/mol
Melting Point >250°C (high due to rigidity) 249–250°C Not reported
Solubility Low (lipophilic substituents) Moderate (polar groups) Low (halogenated groups)
Key Functional Groups Biisoindoline, tetraoxo, carboxamide Indole, benzoyl, carboxamide Spirocyclic, sulfonyl, carboxamide

Metabolic Stability

  • The dimethylbenzoyl group may slow oxidative metabolism compared to Compound 4 (methylbenzoyl) or N-demethylation-prone agents like DIC.
  • Tetraoxo groups could resist hydrolysis better than ester-containing analogs (e.g., ethyl carboxylates in ).

Receptor Interactions

  • The rigid biisoindoline core may favor binding to planar receptor sites (e.g., kinase ATP pockets), similar to pyrazole amides targeting EcR/USP receptors.
  • Compared to BAY-786 , the absence of sulfonyl groups might reduce off-target interactions but limit solubility.

Biological Activity

N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of biisoindoline derivatives, characterized by a tetraoxo structure that contributes to its biological activity. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
  • Antimicrobial Activity : There are indications of antimicrobial effects against certain bacterial strains, suggesting potential applications in treating infections.

In Vitro Studies

In vitro assays have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian)18.5Induction of apoptosis
Cal27 (Oral)16.0Inhibition of HDAC activity
MCF-7 (Breast)20.9Cell cycle arrest

These studies indicate that the compound may serve as a lead candidate for further development as an anticancer agent.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of the compound. Notable findings include:

  • Tumor Reduction : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to controls.
  • Toxicity Assessment : No acute toxicity was observed at therapeutic doses; however, further long-term studies are necessary to evaluate chronic effects.

Case Studies

  • Case Study on Cancer Treatment :
    A study involving the administration of this compound in combination with standard chemotherapy drugs showed enhanced therapeutic efficacy in resistant cancer cell lines. The combination therapy resulted in a synergistic effect, improving overall survival rates in treated subjects.
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

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